N,N-Dimethylisopropylamine

Description

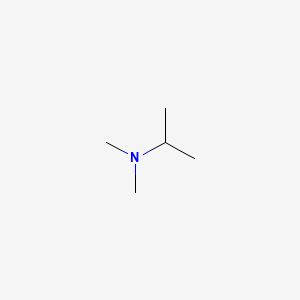

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-5(2)6(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOWKUTXPNPTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2033447 | |

| Record name | N,N-Dimethylisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

996-35-0 | |

| Record name | Dimethylisopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA4TE070J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N,N-Dimethylisopropylamine (CAS 996-35-0)

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (DMIPA), identified by CAS number 996-35-0, is a tertiary aliphatic amine with significant utility in organic synthesis and industrial processes.[1][2] Characterized by its branched isopropyl group, DMIPA serves as a sterically hindered base and a versatile reagent in various chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, applications, and safety protocols. The information herein is curated to support researchers, chemists, and professionals in leveraging DMIPA's unique characteristics in laboratory and development settings.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid recognized by its strong, amine-like odor.[1] Its physical properties are critical for its application in experimental design, particularly concerning reaction conditions and purification methods.

| Property | Value | Source(s) |

| CAS Number | 996-35-0 | [1][3][4] |

| Molecular Formula | C₅H₁₃N | [1][5] |

| Molecular Weight | 87.16 g/mol | [4][5][6] |

| Appearance | Colorless to almost colorless, clear liquid | [1][3] |

| Odor | Strong, amine-like | [1] |

| Boiling Point | 65.5 °C at 752 mmHg | [3][5] |

| Melting Point | -115.88 °C (estimate) | [5] |

| Density | 0.715 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.3905 | [3][5] |

| Flash Point | -24 °C (-11.2 °F) to -9 °C | [4][5] |

| Vapor Pressure | 189.9 hPa at 20 °C | |

| Water Solubility | 100 g/L at 25 °C; fully miscible | [4][5] |

| pKa | 9.91 ± 0.50 (Predicted) | [5] |

| Log P (Octanol/Water) | 0.89 |

Molecular Structure and Spectroscopic Profile

The structure of DMIPA consists of a central nitrogen atom bonded to two methyl groups and one isopropyl group.[1] This arrangement is fundamental to its chemical behavior, particularly its basicity and steric hindrance.

Caption: Molecular structure of this compound.

Spectroscopic Data for Characterization

-

¹H NMR: The proton NMR spectrum is a key tool for identity confirmation. Expected signals include a septet for the isopropyl methine proton (CH), a doublet for the two isopropyl methyl groups (CH₃), and a singlet for the two N-methyl groups (N-CH₃).[7]

-

¹³C NMR: The carbon spectrum will show distinct peaks corresponding to the N-methyl carbons, the isopropyl methyl carbons, and the isopropyl methine carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) confirms its tertiary amine structure.[8]

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (m/z = 87). The most abundant fragment ion is often observed at m/z = 72, corresponding to the loss of a methyl group ([M-15]⁺).[6]

Synthesis Pathways

DMIPA is synthesized through standard alkylation procedures. A common industrial and laboratory approach involves the reaction of a secondary amine with an alkylating agent. One plausible and efficient method is the alkylation of dimethylamine with an isopropyl halide, such as isopropyl chloride or bromide.

Caption: General synthesis pathway for DMIPA via alkylation.

Illustrative Laboratory Synthesis Protocol

This protocol is adapted from general amine alkylation principles. A similar procedure is described for the synthesis of N,N-diethyl isopropylamine.[9]

-

Setup: Equip a pressure-rated reactor with a magnetic stirrer, thermocouple, and pressure gauge.

-

Charging: Charge the reactor with dimethylamine and isopropyl chloride. A molar excess of dimethylamine (e.g., 2-5 equivalents) is often used to minimize the formation of quaternary ammonium salts and to act as a base.[9]

-

Reaction: Seal the reactor and heat the mixture to a temperature between 100-200 °C. The reaction will generate pressure (e.g., 0.2-1.1 MPa).[9] Monitor the reaction progress over 4-10 hours.

-

Work-up: After cooling, vent the reactor. Add an aqueous inorganic base solution (e.g., NaOH) to the reaction mixture to neutralize any hydrochloride salts formed and bring the pH to >11.

-

Purification: Separate the organic layer. Purify the crude product by fractional distillation to yield pure this compound.

Chemical Reactivity and Key Applications

DMIPA's utility stems from its properties as a tertiary amine with moderate steric bulk. It is a good base but a relatively poor nucleophile, which allows it to be used as a proton scavenger in reactions where nucleophilic attack by the base is undesirable.[10]

Core Applications:

-

Catalysis: DMIPA is employed as a catalyst, particularly in the foundry industry for the "cold box process" to produce sand cores for casting.[2] Its basicity facilitates the curing of resins that bind the sand.

-

Alkylation Agent: It can serve as an alkylating agent itself. For instance, it is used in the palladium-catalyzed N-methylation of aniline under microwave conditions to produce N-methylaniline, a key intermediate in the synthesis of various organic compounds.[3][5]

-

Synthesis of Hypergolic Ionic Liquids: DMIPA reacts with hydrazoic acid to form a hypergolic ionic liquid.[3][5] These materials have potential applications in advanced propellant technology, as they can ignite spontaneously upon contact with an oxidizer.[5]

-

Building Block in Organic Synthesis: As a hindered amine, it is a valuable building block and non-nucleophilic base in the synthesis of pharmaceuticals and agrochemicals.[1]

Safety, Handling, and Toxicology

DMIPA is a hazardous chemical that requires strict safety protocols. It is highly flammable, corrosive, and acutely toxic if swallowed or inhaled.[4][6][11]

GHS Hazard Classification Summary

| Hazard Class | GHS Code | Signal Word | Description |

| Flammable Liquids | H225 | Danger | Highly flammable liquid and vapor.[4][6] |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[4][6][11] |

| Acute Toxicity, Inhalation | H331 | Danger | Toxic if inhaled.[6][11] |

| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage.[4][6][11] |

| Aquatic Hazard | H411 | (none) | Toxic to aquatic life with long lasting effects.[11] |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[11] A suitable respirator (e.g., type ABEK filter) is required if vapors are likely to be generated.[13]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[4][14] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[12][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, below +30°C.[3][4][5] Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[3][11][12]

Caption: Workflow for the safe handling and disposal of DMIPA.

Toxicological Data

-

Acute Oral Toxicity: LD50 Oral - Rat - 684 mg/kg.[11]

-

Skin Corrosion/Irritation: Causes severe skin burns in rabbits.[11]

-

Eye Damage/Irritation: Corrosive to rabbit eyes.[11]

-

Specific Target Organ Toxicity: May cause respiratory irritation upon single exposure.[11][14]

Conclusion

This compound is a versatile tertiary amine with a well-defined profile of properties that make it valuable to the chemical and pharmaceutical industries. Its role as a non-nucleophilic base, a catalyst, and a synthetic intermediate underscores its importance. However, its significant hazards necessitate rigorous adherence to safety protocols. This guide provides the foundational knowledge required for its safe and effective application in research and development.

References

- 1. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]

- 2. products.basf.com [products.basf.com]

- 3. This compound | 996-35-0 [chemicalbook.com]

- 4. cpachem.com [cpachem.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(996-35-0) 1H NMR [m.chemicalbook.com]

- 8. This compound(996-35-0) IR Spectrum [m.chemicalbook.com]

- 9. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]

- 10. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. N,N-二甲基异丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. idesapetroquimica.com [idesapetroquimica.com]

N,N-Dimethylisopropylamine molecular weight and formula

An In-depth Technical Guide to N,N-Dimethylisopropylamine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (DMIPA), a tertiary amine of significant interest in various chemical and pharmaceutical sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, key applications, and critical safety protocols associated with this versatile compound.

Core Chemical Identity and Physical Properties

This compound, systematically named N,N-dimethylpropan-2-amine, is a branched-chain aliphatic tertiary amine.[1][2] Its structure, featuring an isopropyl group and two methyl groups attached to a central nitrogen atom, imparts specific steric and electronic properties that define its chemical behavior.[2] These characteristics, such as its basicity and nucleophilicity, are fundamental to its utility in organic synthesis.

The physical properties of DMIPA are critical for its handling, storage, and application in experimental and industrial settings. Its high volatility and low flash point, for instance, necessitate stringent safety measures to mitigate fire and explosion risks.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃N | [1][3][4] |

| Linear Formula | (CH₃)₂CHN(CH₃)₂ | [5][6] |

| Molecular Weight | 87.16 g/mol | [1][3][5] |

| CAS Number | 996-35-0 | [1][5] |

| EC Number | 213-635-5 | [1][5] |

| Appearance | Colorless liquid | [2][3][7] |

| Odor | Strong, amine-like | [2] |

| Boiling Point | 65.5 °C at 752 mm Hg | [3][7][8] |

| Melting Point | -115.88 °C (estimate) | [7][8] |

| Density | 0.715 g/mL at 25 °C | [3][7][8] |

| Flash Point | -9 °C to -24.8 °C (closed cup) | [6][7][9] |

| Refractive Index (n²⁰/D) | 1.3905 | [3][7][8] |

| Vapor Pressure | 18.99 kPa at 20 °C | [3][7] |

| Solubility | Good solubility in organic solvents; less soluble in water. | [2] |

Synthesis Methodology: Reductive Amination

From a synthetic chemistry perspective, the most direct and common laboratory-scale preparation of this compound involves the reductive amination of acetone with dimethylamine. This method is favored for its high efficiency and relatively clean reaction profile. The causality behind this choice is the ready availability of the starting materials and the robustness of the reaction, which proceeds via the formation of an iminium ion intermediate that is subsequently reduced to the target tertiary amine.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system where the identity and purity of the final product can be confirmed through standard analytical techniques.

Step 1: Iminium Ion Formation

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), combine dimethylamine (2.0 equivalents, typically as a solution in THF or ethanol) with acetone (1.0 equivalent).

-

Add a suitable dehydrating agent, such as anhydrous magnesium sulfate, to drive the equilibrium towards the formation of the iminium intermediate.

-

Stir the mixture at low temperature for 30-60 minutes. The choice to maintain a low temperature is critical to control the exothermicity of the initial reaction and prevent unwanted side reactions.

Step 2: Reduction

-

While maintaining the low temperature, slowly add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) in small portions. The use of a mild reductant is deliberate to selectively reduce the iminium ion without affecting the ketone starting material. Catalytic hydrogenation over a nickel catalyst is an alternative industrial method.[10]

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours or until TLC/GC analysis indicates the complete consumption of the starting materials.

Step 3: Workup and Purification

-

Carefully quench the reaction by the slow addition of water to decompose any remaining reducing agent.

-

Add a strong base, such as 30% NaOH solution, to bring the pH to >12. This step is essential to deprotonate the amine product, making it free-base and extractable into an organic solvent.

-

Extract the aqueous layer three times with a low-boiling-point organic solvent like diethyl ether or dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via fractional distillation. Given the boiling point of DMIPA (65.5 °C), this step effectively separates it from residual solvent and any higher-boiling impurities.[3][7]

Step 4: Characterization

-

Confirm the identity and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of DMIPA via reductive amination.

Industrial and Research Applications

This compound's utility stems from its properties as a tertiary amine, making it a valuable intermediate and catalyst.

-

Intermediate in Chemical Synthesis: DMIPA is used as a building block in the production of more complex molecules, including pharmaceuticals and agrochemicals.[2] It serves as an alkylating agent for producing compounds like N-methylaniline.[3][4]

-

Process Regulators and Catalysts: Its basic nature allows it to function as a catalyst in various chemical reactions, such as polyurethane and epoxy polymerizations.[1] In these contexts, it acts as a base catalyst to accelerate curing and polymerization processes.

-

Specialty Chemicals: A notable application is in the preparation of hypergolic ionic liquids.[3][4] These advanced materials can ignite spontaneously upon contact with an oxidizer, making them relevant in propellant technology.[4] The reaction involves the neutralization of DMIPA with an acid like hydrazoic acid to form the ionic salt.[3][4]

Safety, Handling, and Storage

The hazardous nature of this compound requires strict adherence to safety protocols. It is a highly flammable, corrosive, and toxic substance.[1][11][12]

Table 2: GHS Hazard Classifications

| Hazard Code | Description | Class |

| H225 | Highly flammable liquid and vapour | Flammable Liquid 2 |

| H302 | Harmful if swallowed | Acute Toxicity 4 (Oral) |

| H314 | Causes severe skin burns and eye damage | Skin Corrosion 1A/1B |

| H331 / H330 | Toxic or Fatal if inhaled | Acute Toxicity 2/3 (Inhalation) |

| H411 / H413 | Toxic or may cause long lasting harmful effects to aquatic life | Aquatic Chronic 2/4 |

(Source: Consolidated from[1][6][9][11][12])

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to control exposure to its toxic and irritating vapors.[11] Use explosion-proof electrical and ventilation equipment due to its high flammability.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles with a face shield.[11][12] An appropriate respirator (e.g., type ABEK filter) must be used for tasks with high inhalation risk.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][11][12] Keep the container away from heat, sparks, open flames, and other ignition sources.[11][12] The storage area should be locked or accessible only to authorized personnel.[11]

-

Grounding: Ground and bond containers and receiving equipment during transfer to prevent static discharge, which can be an ignition source.[11][12]

-

Spill Management: In case of a spill, evacuate the area. Use non-sparking tools and an absorbent material to clean up. Dispose of waste in accordance with local, state, and federal regulations.

-

First Aid:

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Safety Logic Diagram

Caption: Logical relationships between DMIPA hazards and control measures.

References

- 1. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]

- 3. This compound | 996-35-0 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. N,N-二甲基异丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound = 99 996-35-0 [sigmaaldrich.com]

- 7. This compound CAS#: 996-35-0 [m.chemicalbook.com]

- 8. This compound | 996-35-0 [amp.chemicalbook.com]

- 9. cpachem.com [cpachem.com]

- 10. reddit.com [reddit.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. idesapetroquimica.com [idesapetroquimica.com]

Introduction: The Molecular Signature of N,N-Dimethylisopropylamine

An In-depth Technical Guide to the Spectral Analysis of N,N-Dimethylisopropylamine

This compound (DMIPA), with the chemical formula C₅H₁₃N, is a tertiary amine utilized in various chemical syntheses, including as a catalyst and as an intermediate in the production of other compounds.[1][2] Its chemical structure, featuring an isopropyl group and two methyl groups attached to a central nitrogen atom, gives rise to a distinct spectroscopic signature. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation.

This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will delve into the causality behind the observed spectral features, provide field-proven experimental protocols, and present the data in a clear, accessible format. The core of this guide is built on the principles of scientific integrity, ensuring that each analytical step is part of a self-validating system for the unambiguous identification of this compound.

Safety First: Handling a Hazardous Reagent

Before any analytical procedure, it is critical to recognize the hazards associated with this compound. This compound is a highly flammable liquid and vapor.[3][4] It is harmful if swallowed and toxic if inhaled.[1][4] Critically, it causes severe skin burns and eye damage.[1][3]

Mandatory Handling Protocol:

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Nitrile rubber is a suitable option), splash-proof goggles, a face shield, and a flame-retardant lab coat.[4]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use grounding/bonding for containers and receiving equipment to prevent static discharge.[4][5]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, diatomite) and dispose of it as hazardous waste. Do not allow the chemical to enter drains.[3]

-

First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[3][4] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3] If inhaled, move the person to fresh air and call a poison center or doctor immediately.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the number of distinct proton environments, their integration, and their connectivity through spin-spin coupling. The structure of this compound — (CH₃)₂CH-N(CH₃)₂ — predicts three unique proton signals.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Spectral Width: 0-12 ppm.

-

Spectral Interpretation and Discussion

The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a higher chemical shift (further downfield) compared to simple alkanes.[2][6]

-

N-Methyl Protons (-N(CH₃)₂): The six protons on the two methyl groups attached directly to the nitrogen are chemically equivalent. They appear as a sharp singlet because there are no adjacent protons to couple with. This signal is highly characteristic of N-methyl groups in amines and typically appears in the 2.2-2.6 δ range.[6]

-

Isopropyl Methine Proton (-CH(CH₃)₂): The single proton on the tertiary carbon of the isopropyl group is adjacent to six equivalent protons on the two isopropyl methyl groups. According to the n+1 rule, this signal will be split into a septet (6+1=7). Its proximity to the nitrogen atom causes it to be significantly deshielded.

-

Isopropyl Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups on the isopropyl moiety are equivalent. They are adjacent to the single methine proton, which splits their signal into a doublet (1+1=2). These are the most upfield protons in the molecule.

Data Summary: ¹H NMR

| Signal Assignment | Chemical Shift (δ, ppm) (Typical) | Multiplicity | Integration | Coupling Constant (J, Hz) (Typical) |

| -CH(CH₃ )₂ | ~1.0 | Doublet | 6H | ~6.6 |

| -N(CH₃ )₂ | ~2.2 | Singlet | 6H | N/A |

| -CH (CH₃)₂ | ~2.8 | Septet | 1H | ~6.6 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the different carbon environments within the molecule. For this compound, three distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Parameters (Typical for a 100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Spectral Interpretation and Discussion

Similar to proton NMR, carbons closer to the electronegative nitrogen atom are deshielded and appear further downfield.[2][7]

-

Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group are the most shielded carbons and will appear furthest upfield.

-

N-Methyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons attached to the nitrogen are deshielded by the nitrogen and appear in the 30-60 ppm range, a characteristic region for carbons attached to a nitrogen atom.[7]

-

Isopropyl Methine Carbon (-CH(CH₃)₂): The tertiary carbon of the isopropyl group is also directly attached to the nitrogen, leading to significant deshielding and placing it furthest downfield.

Data Summary: ¹³C NMR

| Signal Assignment | Chemical Shift (δ, ppm) (Typical) |

| -CH(C H₃)₂ | ~20 |

| -N(C H₃)₂ | ~42 |

| -C H(CH₃)₂ | ~58 |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying functional groups. For this compound, the most telling feature is what is absent from the spectrum.

Experimental Protocol: IR

-

Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.

-

Data Acquisition: Place the salt plates in the spectrometer's sample holder.

-

Instrument Parameters:

-

Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum.

-

Spectral Interpretation and Discussion

-

Absence of N-H Stretch: As a tertiary amine, this compound has no N-H bonds. Therefore, its IR spectrum will conspicuously lack the characteristic N-H stretching absorption bands typically seen for primary (two bands) and secondary (one band) amines in the 3300-3500 cm⁻¹ region.[6][7][8][9] This absence is a primary diagnostic tool for identifying a tertiary amine.

-

C-H Stretching: Strong, sharp peaks will be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methine groups.

-

C-H Bending: Bending vibrations for the methyl and isopropyl groups will appear in the 1470-1365 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration for aliphatic amines is expected in the 1250-1020 cm⁻¹ range.[9] However, this peak is often of weak to medium intensity and can be difficult to assign definitively as it falls within the crowded fingerprint region of the spectrum.[8]

Data Summary: IR

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3500-3300 | N-H Stretch | Absent | Key diagnostic feature for a tertiary amine. [6][8][9] |

| 2960-2850 | C-H Stretch (sp³) | Strong | Aliphatic C-H bonds from methyl and isopropyl groups. |

| 1470-1365 | C-H Bend | Medium | Asymmetric and symmetric deformations of CH₃ and CH groups. |

| 1250-1020 | C-N Stretch | Weak-Medium | Characteristic of aliphatic amines, but may be obscured.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS

-

Sample Introduction: For a volatile liquid like this compound, a direct injection via a gas chromatography (GC-MS) system is ideal. This ensures sample purity and controlled introduction into the ion source.

-

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV is typically used.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly employed to separate the ions based on their mass-to-charge ratio (m/z).

Spectral Interpretation and Discussion

-

Molecular Ion (M⁺): The molecular formula is C₅H₁₃N, giving a molecular weight of approximately 87.16 g/mol .[1][10] The mass spectrum will show a molecular ion peak at m/z = 87. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our observation.[2][6]

-

Fragmentation - Alpha (α) Cleavage: The most characteristic fragmentation pathway for amines is α-cleavage, where the bond between a carbon atom adjacent to the nitrogen (the α-carbon) and an attached group is broken.[2][6] This process results in the formation of a stable, resonance-stabilized iminium cation.

-

Base Peak (m/z 72): For this compound, the most favorable α-cleavage involves the loss of a methyl radical (•CH₃, mass 15) from the isopropyl group. This cleavage yields a highly stable iminium ion with m/z = 72 (87 - 15). This fragment is typically the most abundant ion, making it the base peak in the spectrum.[1][11]

-

Other Fragments: Another significant fragment is observed at m/z 44, which can be attributed to the cleavage of the isopropyl group, forming the [CH₂=N(CH₃)₂]⁺ ion.

Data Summary: MS

| m/z | Proposed Fragment Ion | Comments |

| 87 | [C₅H₁₃N]⁺˙ | Molecular Ion (M⁺) |

| 72 | [C₄H₁₀N]⁺ | Base Peak. Formed by α-cleavage (loss of •CH₃ from isopropyl). |

| 56 | [C₃H₆N]⁺ | Further fragmentation. |

| 44 | [C₂H₆N]⁺ | Cleavage of the isopropyl group. |

| 42 | [C₂H₄N]⁺ | Further fragmentation. |

Visualization: Fragmentation Pathway

The dominant fragmentation of this compound via α-cleavage is illustrated below.

Caption: Alpha-cleavage fragmentation of this compound.

References

- 1. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 3. cpachem.com [cpachem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. idesapetroquimica.com [idesapetroquimica.com]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. tutorchase.com [tutorchase.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. N,N-二甲基异丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound(996-35-0) MS spectrum [chemicalbook.com]

N,N-Dimethylisopropylamine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of N,N-Dimethylisopropylamine for Laboratory Professionals

Preamble: Proactive Safety in Advanced Chemical Synthesis

This compound (DMIPA), a versatile tertiary amine, serves as a crucial building block and catalyst in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility, however, is matched by a significant hazard profile that demands a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a technical framework for researchers, scientists, and drug development professionals to establish a self-validating system of safety when handling this highly flammable, corrosive, and toxic reagent. The protocols and principles detailed herein are designed to integrate seamlessly into the workflows of modern research and development laboratories, ensuring that scientific advancement is not achieved at the expense of personal or environmental safety.

Section 1: Comprehensive Hazard Profile of this compound (CAS: 996-35-0)

A foundational understanding of a chemical's intrinsic properties is the bedrock of safe handling. The hazards associated with DMIPA are multifaceted, encompassing physical, health, and environmental risks.

Physical and Chemical Properties

DMIPA is a colorless, clear liquid with a characteristic amine-like odor.[1][2] Its high volatility and low flash point are critical factors in its handling requirements.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃N | [3] |

| Molecular Weight | 87.16 g/mol | [3] |

| Boiling Point | 65.5 °C (at 752 mmHg) | [3] |

| Flash Point | -9 °C to -27 °C (closed cup) | [3][4] |

| Density | 0.715 g/mL (at 25 °C) | [3] |

| Vapor Pressure | 18.99 kPa (at 20 °C) | [3] |

| Water Solubility | 100 g/L (at 25 °C) | [3] |

| Explosive Limits | 1.0 - 8.1% (Volume) | [3] |

GHS Hazard Classification and Toxicological Data

The Globally Harmonized System (GHS) provides a clear and universal language for communicating the dangers of chemicals. DMIPA is classified with multiple significant hazards.[5]

| Hazard Class & Category | Hazard Statement | GHS Pictogram |

| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapour | 🔥 |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | ❗ |

| Acute Toxicity, Inhalation, Category 3 | H331: Toxic if inhaled | 💀 |

| Skin Corrosion/Irritation, Category 1A/1B | H314: Causes severe skin burns and eye damage | corrosive |

| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | corrosive |

| STOT Single Exposure, Category 3 | H335: May cause respiratory irritation | ❗ |

| Hazardous to the Aquatic Environment, Chronic, Category 2 | H411: Toxic to aquatic life with long lasting effects | 環境 |

Toxicological Insights:

-

Oral Toxicity: The LD50 (oral, rat) is 684 mg/kg, confirming it is harmful if ingested.[2]

-

Corrosivity: Studies on rabbits have shown DMIPA to be corrosive to both skin and eyes.[2]

-

Inhalation Toxicity: The substance is classified as toxic if inhaled, necessitating stringent ventilation controls.[5]

-

Environmental Hazard: DMIPA is toxic to aquatic life with long-lasting effects and is not readily biodegradable.[2][6] This underscores the importance of preventing its release into the environment and following proper disposal protocols.

Section 2: A Risk-Based Framework for Safe Handling: The Hierarchy of Controls

The most effective safety programs prioritize engineered solutions and administrative policies over simple reliance on personal protective equipment (PPE). This "Hierarchy of Controls" provides a systematic approach to mitigating the risks identified in Section 1.

Caption: Hierarchy of controls adapted for this compound handling.

Engineering Controls: The First Line of Defense

The primary objective is to physically separate the researcher from the chemical hazard.

-

Chemical Fume Hood: All handling of DMIPA, including transfers, reactions, and sample preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and irritating vapors.[2][7]

-

Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of flammable vapors.[8]

-

Grounding and Bonding: Due to the low flash point and high flammability, all metal containers and dispensing equipment must be properly grounded and bonded during transfer to prevent the buildup of static electricity, which can serve as an ignition source.[8][9]

-

Explosion-Proof Equipment: Use only explosion-proof electrical equipment and non-sparking tools in areas where DMIPA is handled or stored.[4][8]

Administrative Controls: Modifying Work Practices

These controls involve establishing procedures and policies to minimize exposure.

-

Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for handling, storage, and waste disposal must be developed and readily accessible.

-

Training: All personnel must receive documented training on the hazards of DMIPA, the contents of its Safety Data Sheet (SDS), and the specific SOPs for its use before they are permitted to handle the chemical.[10]

-

Storage Restrictions: Store the minimum quantity of DMIPA necessary for ongoing work.[10] Storage must be in a designated, locked, and well-ventilated flammables cabinet, away from heat, sparks, open flames, and incompatible materials like strong oxidizing agents.[2][7][9] Per OSHA guidelines, storage cabinets must be conspicuously labeled "Flammable - Keep Away From Open Flames."[10]

-

Hygiene Practices: Prohibit eating, drinking, and smoking in work areas.[8] Hands must be washed thoroughly after handling, and contaminated clothing should be removed immediately.[2][8]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. Its selection must be based on a thorough risk assessment.[11]

| Body Part | Required PPE | Standard/Specification | Causality |

| Eyes/Face | Tightly fitting safety goggles AND a face shield | NIOSH (US) or EN 166 (EU) | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[2] |

| Hands | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.2 mm thickness) | EN 374 | Prevents skin contact with the corrosive liquid.[2] Gloves must be inspected before use and disposed of properly after contamination.[2] |

| Body | Flame-resistant lab coat and appropriate protective clothing | - | Protects skin from accidental splashes and provides a barrier in case of a flash fire.[11] |

| Respiratory | NIOSH/MSHA approved respirator with appropriate cartridges (e.g., organic vapor/ammonia) | EN 149 / EN 14387 | Required if engineering controls are insufficient, during a spill, or when exposure limits may be exceeded.[7] |

Section 3: Experimental Protocols and Workflows

Protocol 1: General Handling and Dispensing in a Laboratory Setting

-

Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources.[9]

-

PPE Donning: Don all required PPE as specified in the table above.

-

Container Inspection: Visually inspect the DMIPA container for any signs of damage or leaks before moving it.

-

Grounding: If transferring from a larger metal container, ensure both the source and receiving containers are properly grounded and bonded.[8]

-

Dispensing: Perform all transfers slowly and carefully over a chemical-resistant tray or secondary containment to catch any potential drips or minor spills. Use appropriate, non-sparking tools for transfers.[11]

-

Sealing: Immediately and tightly close all containers after dispensing.[2]

-

Cleanup: Wipe down the work surface within the fume hood. Properly dispose of any contaminated wipes in a designated hazardous waste container.

-

PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

Protocol 2: Safe Storage and Inventory Management

-

Location: Store DMIPA in a designated, approved flammables storage cabinet.[12] The storage area should be cool, dry, and well-ventilated.[2]

-

Segregation: Store DMIPA away from incompatible materials, particularly strong oxidizing agents and acids.[8][13]

-

Container Integrity: Ensure containers are tightly sealed, properly labeled with the chemical name and all relevant GHS hazard warnings, and in good condition.[11]

-

Quantity Limits: Adhere to institutional and OSHA-mandated quantity limits for flammable liquids stored within a single fire area or cabinet.[12]

-

Access: The storage area or cabinet should be locked to restrict access to authorized personnel only.[2]

Section 4: Emergency Response Protocols

A well-rehearsed emergency plan is crucial for mitigating the consequences of an incident.

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Key Spill Response Actions:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2]

-

Control Ignition Sources: Remove all sources of ignition.[2]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Containment: For small spills, use a liquid-absorbent, inert material like Chemizorb®, sand, or diatomite.[14] Do not use water, as it may spread the spill.[11]

-

Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[8]

-

Large Spills: For large spills, evacuate the building and contact your institution's emergency response team immediately.[2]

First Aid Measures

Immediate and appropriate first aid is critical following any exposure.[2][15]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a physician or poison control center immediately.[2][16] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water/shower for at least 15-20 minutes. Call a physician immediately.[2][16] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[2][14] |

| Ingestion | Do NOT induce vomiting due to the risk of perforation. Have the victim drink water (two glasses at most). Call a physician or poison control center immediately.[2][4] |

References

- 1. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 996-35-0 [chemicalbook.com]

- 4. This compound | 996-35-0 | TCI AMERICA [tcichemicals.com]

- 5. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. fishersci.com [fishersci.com]

- 8. idesapetroquimica.com [idesapetroquimica.com]

- 9. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]

- 10. ishn.com [ishn.com]

- 11. oshatrainingschool.com [oshatrainingschool.com]

- 12. OSHA Limits for Flammable Liquids | RISK & SAFETY SOLUTIONS [riskandsafety.com]

- 13. This compound CAS#: 996-35-0 [m.chemicalbook.com]

- 14. cpachem.com [cpachem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. N,N-Dimethylpropylamine | C5H13N | CID 61236 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of N,N-Dimethylisopropylamine

Abstract

Introduction: The Significance of Thermal Stability in the Application of N,N-Dimethylisopropylamine

This compound (DMIPA), a tertiary aliphatic amine, serves as a crucial building block and catalyst in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1] Its utility in processes that may involve elevated temperatures necessitates a thorough understanding of its thermal stability. Thermal decomposition can lead to loss of material, generation of hazardous byproducts, and potentially uncontrolled exothermic events. Therefore, a comprehensive assessment of DMIPA's thermal behavior is paramount for ensuring process safety, product purity, and regulatory compliance.

This guide will explore the critical aspects of DMIPA's thermal stability, providing both theoretical insights and practical, field-proven methodologies for its evaluation.

Theoretical Framework: Potential Thermal Decomposition Pathways of this compound

The thermal decomposition of tertiary aliphatic amines like DMIPA can proceed through several pathways, primarily influenced by temperature, pressure, and the presence of catalysts or impurities. Under inert conditions, two principal mechanisms are generally considered: Hofmann elimination and free-radical decomposition.

Hofmann Elimination

The Hofmann elimination is a classic reaction pathway for amines, leading to the formation of an alkene and a tertiary amine.[2][3][4] In the case of DMIPA, this would involve the formation of a quaternary ammonium hydroxide intermediate, which then undergoes elimination. The "Hofmann rule" predicts that the major alkene product will be the least substituted, which for DMIPA would be propene. The other product would be trimethylamine. While typically initiated by a strong base, thermal induction can also facilitate this pathway.

Free-Radical Decomposition

At elevated temperatures, the C-N bonds in DMIPA can undergo homolytic cleavage, initiating a free-radical chain reaction.[5] The initial step would be the formation of a dimethylamino radical and an isopropyl radical, or a methyl radical and an N-methyl-N-isopropylamino radical. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of smaller amines, alkanes, and alkenes. The gaseous oxidation of the analogous triethylamine has been shown to produce primary and secondary amines, as well as acetaldehyde, through mechanisms involving intermediate peroxy-radicals and hydroperoxides.[6]

Potential Decomposition Products

Based on these pathways, the thermal decomposition of DMIPA could yield a range of products, including but not limited to:

-

Gaseous Products: Propene, methane, ethane, ethene, hydrogen, ammonia, and various nitrogen oxides (in the presence of oxygen).

-

Liquid/Solid Products: Smaller amines (trimethylamine, dimethylamine, methylamine), and potentially polymeric materials under certain conditions.

The exact composition of the decomposition products is highly dependent on the specific process conditions.

Experimental Assessment of Thermal Stability

A multi-technique approach is essential for a comprehensive evaluation of the thermal stability of DMIPA. The following sections provide detailed, self-validating protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary tool for determining the onset of decomposition and the overall mass loss profile.

Experimental Protocol: TGA of this compound

-

Instrument Preparation:

-

Ensure the TGA instrument is clean, calibrated for mass and temperature, and the balance is tared.

-

Select an appropriate crucible, typically alumina or platinum, ensuring it is inert to DMIPA and its decomposition products.

-

-

Sample Preparation:

-

Due to the volatility of DMIPA (boiling point: 65.5-67.0 °C), use a hermetically sealed pan with a pinhole lid to allow for controlled release of volatiles and prevent premature evaporation.

-

In a well-ventilated fume hood, carefully transfer a small, representative sample (typically 5-10 mg) into the crucible.

-

Securely seal the crucible.

-

-

Experimental Parameters:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its boiling point (e.g., 30 °C).

-

Heat the sample at a linear rate, typically 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 500 °C).

-

-

Data Acquisition: Record mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is observed.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Logical Relationship Diagram: TGA Workflow

References

- 1. N,N-ジメチルイソプロピルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 996-35-0 [chemicalbook.com]

- 3. This compound | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. products.basf.com [products.basf.com]

- 6. This compound | 996-35-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the pKa and Basicity of N,N-Dimethylisopropylamine

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Characterizing a Versatile Tertiary Amine

N,N-Dimethylisopropylamine (DMIPA), systematically known as N,N-dimethylpropan-2-amine, is a tertiary aliphatic amine recognized for its utility as a catalyst, particularly in the foundry industry, and as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical behavior, reactivity, and utility are fundamentally governed by the availability of the lone pair of electrons on its nitrogen atom. A quantitative understanding of its basicity, expressed by the pKa of its conjugate acid, is therefore critical for optimizing reaction conditions, predicting its behavior in physiological environments, and ensuring the robustness of synthetic protocols.

This guide provides a comprehensive analysis of the basicity of this compound, blending theoretical principles with practical, field-proven methodologies for its empirical determination. We will explore the structural factors influencing its basicity, compare it with other relevant amines, and provide detailed protocols for both experimental and computational pKa determination.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical properties is essential before delving into its chemical reactivity.

| Property | Value | Source |

| IUPAC Name | N,N-dimethylpropan-2-amine | PubChem[1] |

| Synonyms | DMIPA, Isopropyldimethylamine | ChemicalBook[2] |

| CAS Number | 996-35-0 | ChemicalBook[2] |

| Molecular Formula | C₅H₁₃N | PubChem[1] |

| Molecular Weight | 87.16 g/mol | PubChem[1] |

| Appearance | Colorless liquid | ChemicalBook[2] |

| Boiling Point | 65.5 °C at 752 mmHg | ChemicalBook[2] |

| Density | 0.715 g/mL at 25 °C | ChemicalBook[2] |

| pH (100 g/L in H₂O) | 11.5 at 20 °C | ChemBK[3] |

Section 1: The Basicity and pKa of this compound

The basicity of an amine refers to its ability to accept a proton (H⁺). This property is quantified by the acid dissociation constant (Ka) of its corresponding conjugate acid (the protonated amine). For convenience, this is expressed on a logarithmic scale as the pKa. A higher pKa value for the conjugate acid corresponds to a stronger base.

pKa Value

While an extensive search of authoritative sources such as the IUPAC-curated databases did not yield a publicly available, experimentally determined pKa value, computational models provide a reliable estimate.

-

Predicted pKa of Conjugate Acid (BH⁺): 9.91 ± 0.50 [3]

This predicted value places this compound as a moderately strong base, suitable for a variety of chemical transformations requiring a proton scavenger. The uncertainty (± 0.50) underscores the importance of experimental verification for applications demanding high precision.

Structural Rationale for Basicity: A Balance of Effects

The basicity of this compound is the result of a delicate interplay between two primary electronic and steric factors.

-

Inductive Effect (+I): Alkyl groups are electron-donating compared to hydrogen. The two methyl groups and one isopropyl group attached to the nitrogen atom push electron density towards it. This increased electron density on the nitrogen makes its lone pair more available and more attractive to a proton, thus increasing its basicity.

-

Steric Hindrance: The bulky isopropyl group, combined with the two methyl groups, creates steric congestion around the nitrogen atom. This crowding can hinder the approach of a proton to the lone pair. More importantly, it interferes with the solvation of the resulting protonated cation (the conjugate acid). Effective solvation, typically through hydrogen bonding with protic solvents like water, stabilizes the cation. Poor solvation due to steric bulk destabilizes the conjugate acid, making its formation less favorable and thereby reducing the basicity of the parent amine.

The predicted pKa of ~9.91 suggests that for DMIPA, the electron-donating inductive effects significantly enhance basicity, but steric hindrance provides a counteracting, moderating influence.

Caption: Interplay of inductive and steric effects on DMIPA basicity.

Comparative Basicity with Other Tertiary Amines

To place the basicity of DMIPA in context, it is useful to compare its pKa with other common tertiary amines.

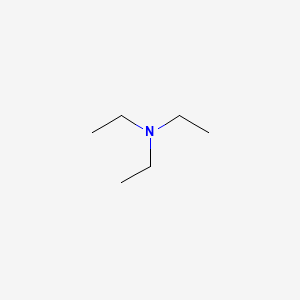

| Amine | Structure | pKa of Conjugate Acid | Key Features |

| This compound | (CH₃)₂CHN(CH₃)₂ | ~9.91 (Predicted) | Moderate steric hindrance from the isopropyl group. |

| Triethylamine (TEA) | (CH₃CH₂)₃N | 10.75 | Three ethyl groups provide strong inductive effects with moderate, symmetric steric bulk. |

| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ( (CH₃)₂CH )₂NCH₂CH₃ | ~10.98 (Predicted) | Highly sterically hindered due to two isopropyl groups, making it a strong but non-nucleophilic base. |

This comparison highlights that while DMIPA is a reasonably strong base, it is less basic than triethylamine and the more sterically hindered Hünig's base. This suggests that the steric hindrance from the single isopropyl group in DMIPA plays a more significant role in reducing basicity than the symmetric arrangement of three ethyl groups in TEA.

Section 2: Methodologies for pKa Determination

As a self-validating system of inquiry, a predicted pKa value necessitates experimental confirmation. The following sections detail the authoritative protocols for this determination.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for the precise determination of pKa values. It involves monitoring the pH of a solution of the amine as a standardized acid is added.

Objective: To experimentally determine the pKa of this compound by generating a titration curve and identifying the half-equivalence point.

Materials & Equipment:

-

Calibrated pH meter and electrode

-

25 mL Burette (Class A)

-

Magnetic stirrer and stir bar

-

100 mL Beaker or titration vessel

-

This compound (≥99% purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if needed)

-

Deionized, CO₂-free water

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 0.2-0.3 g of this compound and record the mass.

-

Dissolve the amine in approximately 50 mL of CO₂-free deionized water in the titration vessel.

-

Causality Note: Using CO₂-free water is critical as dissolved carbon dioxide forms carbonic acid, which will interfere with the titration of a basic amine.

-

-

System Setup:

-

Place the titration vessel on the magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but clear of the stir bar.

-

Begin gentle, consistent stirring.

-

If available, purge the headspace of the vessel with an inert gas (N₂) to prevent CO₂ absorption during the titration.

-

-

Titration:

-

Fill the burette with the standardized 0.1 M HCl solution. Record the initial volume.

-

Record the initial pH of the amine solution.

-

Add the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1-0.2 mL) to obtain a high-resolution curve in this critical region.

-

Continue adding titrant well past the equivalence point until the pH curve flattens out in the acidic region.

-

-

Data Analysis:

-

Plot the recorded pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be identified visually as the midpoint of the steepest part of the curve or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

The pKa is determined at the half-equivalence point (Vₑ / 2). Find the volume corresponding to Vₑ / 2 on the x-axis and read the corresponding pH from the y-axis of your titration curve. At this point, [BH⁺] = [B], and therefore, pH = pKa.

-

Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

-

Caption: Workflow for the experimental determination of pKa via potentiometric titration.

Computational Chemistry Approach

As demonstrated by the available predicted value, computational methods serve as a powerful tool for estimating pKa values, particularly for novel compounds or when experimental determination is not feasible. Density Functional Theory (DFT) is a common and reliable method.

Conceptual Workflow:

-

Structure Optimization: The 3D structures of the neutral amine (DMIPA) and its protonated form (the conjugate acid) are computationally optimized to find their lowest energy conformations, both in the gas phase and in a simulated aqueous environment using a solvation model (e.g., Polarizable Continuum Model - PCM).

-

Energy Calculation: The Gibbs free energies (G) of the optimized structures are calculated.

-

pKa Calculation: The pKa is derived from the Gibbs free energy of the protonation reaction in solution (ΔG_sol) using the thermodynamic cycle shown below and the equation: pKa = ΔG_sol / (2.303 RT) .

This computational approach provides valuable insight but should ideally be used to complement, not replace, high-quality experimental data.

Conclusion

This compound is a tertiary amine with a predicted conjugate acid pKa of approximately 9.91 . Its basicity is a result of the electron-donating inductive effects of its three alkyl substituents, which is tempered by the steric hindrance imposed by the isopropyl group that impedes solvation of the conjugate acid. This places it as a moderately strong base, comparable to but slightly weaker than triethylamine. For applications in pharmaceutical development and process chemistry where precise control of pH and reactivity is paramount, the experimental determination of its pKa via potentiometric titration is strongly recommended as a cornerstone of compound characterization and process validation.

References

An In-Depth Technical Guide to N,N-Dimethylisopropylamine (DMIPA): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylisopropylamine (DMIPA), a sterically hindered tertiary aliphatic amine, is a versatile and industrially significant compound. Its unique combination of basicity and nucleophilicity, governed by the isopropyl group attached to the nitrogen atom, makes it a valuable reagent and catalyst in a wide array of chemical transformations. This guide provides a comprehensive technical overview of DMIPA, delving into its nomenclature, physicochemical properties, industrial synthesis, and key applications, with a focus on the underlying chemical principles that drive its utility.

Nomenclature and Identification

Precise identification of chemical compounds is paramount for scientific communication and safety. This compound is known by a variety of synonyms and identifiers across different databases and commercial suppliers.

Chemical Structure

The structure of this compound is characterized by a central nitrogen atom bonded to two methyl groups and one isopropyl group.

Caption: Chemical structure of this compound.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for this compound is provided in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | N,N-dimethylpropan-2-amine[1] |

| CAS Number | 996-35-0[1][2][3][4] |

| Common Abbreviation | DMIPA[2][5][6] |

| Alternative Names | Dimethylisopropylamine[1][6][7], 2-Propanamine, N,N-dimethyl-[1][7], Isopropyldimethylamine[1][7][8], 2-Dimethylaminopropane[1][6][7] |

| EC Number | 213-635-5[1][3][4] |

| PubChem CID | 70452[1][8] |

| UNII | WA4TE070J7[1][8] |

| Linear Formula | (CH3)2CHN(CH3)2[3] |

| Molecular Formula | C5H13N[1][2][4] |

Physicochemical Properties

The physical and chemical properties of DMIPA dictate its handling, storage, and application. A summary of its key properties is presented below.

| Property | Value |

| Molecular Weight | 87.16 g/mol [1][2][4] |

| Appearance | Colorless to pale yellow liquid[5][7] |

| Odor | Strong, amine-like/ammoniacal[5][7] |

| Boiling Point | 65-68 °C[5] |

| Melting Point | -70 °C[5] |

| Density | 0.72 g/cm³ (at 20 °C)[5] |

| Flash Point | -27 °C[9] |

| Water Solubility | Miscible[5] |

| Vapor Pressure | 189.9 hPa (at 20 °C)[5] |

| pKa | 11 (100g/l, H2O, 20℃)[10] |

Industrial Synthesis: Reductive Amination

The primary industrial route for the synthesis of this compound is the reductive amination of isopropanol or acetone with dimethylamine.[5] This process is typically carried out at elevated temperatures and pressures in the presence of a heterogeneous metal catalyst.

Reaction Mechanism

The reaction proceeds via a "hydrogen-borrowing" mechanism, which involves three key steps:

-

Dehydrogenation: The alcohol (isopropanol) is first dehydrogenated on the surface of the metal catalyst to form the corresponding ketone (acetone).

-

Condensation: The acetone then reacts with dimethylamine to form an intermediate iminium ion.

-

Hydrogenation: The iminium ion is subsequently hydrogenated by the hydrogen atoms adsorbed on the catalyst surface to yield the final product, this compound.

Caption: Simplified workflow for the synthesis of this compound.

Industrial-Scale Protocol: Catalytic Reductive Amination

The following protocol outlines a general procedure for the industrial-scale synthesis of this compound.

Materials:

-

Isopropanol or Acetone

-

Dimethylamine

-

Hydrogen gas

-

Heterogeneous catalyst (e.g., Nickel-based, such as Ni/Al₂O₃)

Equipment:

-

High-pressure reactor

-

Catalyst filtration system

-

Distillation column

Procedure:

-

Catalyst Loading: The high-pressure reactor is charged with the heterogeneous nickel-based catalyst.

-

Reactant Feed: Isopropanol (or acetone) and dimethylamine are continuously fed into the reactor, typically in the gas phase, along with a stream of hydrogen gas. The molar ratio of the reactants is a critical parameter to control selectivity and yield.

-

Reaction Conditions: The reaction is carried out at a temperature of 160–250 °C and a pressure of 30–50 bar.[5] These conditions are optimized to favor the formation of the desired tertiary amine and minimize side reactions.

-

Product Separation: The reaction mixture, now containing DMIPA, unreacted starting materials, and byproducts, is passed through a filtration system to remove the catalyst.

-

Purification: The crude product is then purified by fractional distillation to isolate this compound of high purity.

Key Applications

The unique structural and electronic properties of this compound make it a valuable compound in several industrial and laboratory applications.

Catalyst in the Foundry "Cold-Box" Process

DMIPA is a widely used tertiary amine catalyst in the "cold-box" process for producing sand cores and molds in foundries.[9][11] This process relies on the rapid, room-temperature curing of a binder system composed of a phenolic resin (Part I) and a polymeric isocyanate (Part II).[11]

Mechanism of Catalysis:

The vaporized DMIPA acts as a Lewis base, catalyzing the reaction between the hydroxyl groups of the phenolic resin and the isocyanate groups of the polyisocyanate. The lone pair of electrons on the nitrogen atom of DMIPA is thought to interact with the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of the phenolic resin. This rapid polymerization reaction forms a strong, cross-linked polyurethane binder that holds the sand grains together, creating a solid core or mold.

Caption: Catalytic role of DMIPA in the foundry "cold-box" process.

The choice of DMIPA as a catalyst is driven by its volatility, which allows it to be introduced as a vapor, and its appropriate basicity to effectively catalyze the curing reaction at ambient temperatures.[12]

Catalyst in Polyurethane Foam Production

In the production of polyurethane foams, tertiary amines like DMIPA are crucial catalysts that control the two primary reactions: the gelling reaction (urethane formation) and the blowing reaction (urea formation and CO₂ generation).[1][2][3]

-

Gelling Reaction: The reaction between the polyol (-OH) and the isocyanate (-NCO) to form the polyurethane polymer network.

-

Blowing Reaction: The reaction between water and the isocyanate (-NCO) to produce an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas, the blowing agent that creates the foam's cellular structure.

Mechanism of Catalysis:

Two primary mechanisms have been proposed for the catalytic action of tertiary amines in urethane formation:

-

Baker's Mechanism: The tertiary amine forms a complex with the isocyanate, which is then attacked by the alcohol.[1]

-

Farkas's Mechanism: The tertiary amine forms a complex with the alcohol (or water), making it a more potent nucleophile to attack the isocyanate.[1]

The basicity and steric hindrance of the tertiary amine influence its relative catalytic activity towards the gelling and blowing reactions, thereby affecting the final properties of the foam, such as density, hardness, and cell structure.[1] While DMIPA is a competent catalyst, its performance is often compared to other tertiary amines like triethylenediamine (TEDA) and dimethylcyclohexylamine (DMCHA) to achieve the desired balance of reaction kinetics for a specific foam application.[5]

Non-Nucleophilic Base in Organic Synthesis

Due to the steric hindrance provided by the isopropyl group, this compound is often employed as a non-nucleophilic base in organic synthesis. This means it can effectively deprotonate acidic protons without competing as a nucleophile in substitution or addition reactions. This property is particularly useful in reactions where a strong, non-interfering base is required to facilitate a desired transformation. For example, it can be used as a proton scavenger in reactions that generate acidic byproducts.

Precursor in Chemical Synthesis

This compound serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] It can be used as an alkylating agent for the preparation of other amines.[13] For instance, it has been used in the palladium-catalyzed N-methylation of aniline to produce N-methylaniline.[13] It has also been investigated for the preparation of hypergolic ionic liquids for potential use in rocket propulsion.[4][13]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazards:

-

Flammability: It is a highly flammable liquid and vapor.[7][10]

-

Toxicity: It is harmful if swallowed and toxic if inhaled.[7][10]

-

Corrosivity: It causes severe skin burns and eye damage.[7][10]

-

Respiratory Irritation: It may cause respiratory irritation.[10]

Handling and Storage:

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.[7][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents and acids.[10][13]

Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.[7][10][14]

Conclusion

This compound is a tertiary amine with a unique set of properties that make it a valuable tool for chemists and material scientists. Its role as a catalyst in large-scale industrial processes like the foundry "cold-box" method and polyurethane foam production highlights its economic importance. Furthermore, its utility as a sterically hindered base and a synthetic precursor continues to be explored in academic and industrial research. A thorough understanding of its chemistry, synthesis, and handling is essential for its safe and effective application in advancing chemical and materials science.

References

- 1. poliuretanos.com.br [poliuretanos.com.br]

- 2. researchgate.net [researchgate.net]

- 3. poliuretanos.com.br [poliuretanos.com.br]

- 4. nbinno.com [nbinno.com]

- 5. Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. tncintlchem.com [tncintlchem.com]

- 7. ohans.com [ohans.com]

- 8. nbinno.com [nbinno.com]

- 9. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]